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Compound of Interest

Compound Name:
5-oxo-5-(3-

phenylpropoxy)pentanoic Acid

CAS No.: 847480-87-9

Cat. No.: B3157213

Get Quote

Chemical Profile & Strategic Utility
Compound: 5-oxo-5-(3-phenylpropoxy)pentanoic acid[1][2][3]

Synonyms: Mono-3-phenylpropyl glutarate; Glutaric acid mono-3-phenylpropyl ester.

Molecular Formula: C

H

O

Molecular Weight: 250.29 g/mol

Structural Role:

Lipophilic Tagging: The 3-phenylpropyl moiety mimics the hydrophobic tail found in

prostaglandin analogs (e.g., Latanoprost), enhancing the lipid solubility of hydrophilic

payloads.
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Flexible Spacer: The glutaric (C5) backbone provides a ~6 Å flexible distance between the

payload and the hydrophobic tail, reducing steric hindrance during receptor binding.

Cleavable Linker: The ester bond at C5 is susceptible to enzymatic hydrolysis (esterases),

potentially acting as a prodrug moiety that releases the active payload and the non-toxic 3-

phenylpropanol metabolite.

Reaction Pathway & Logic
The functionalization logic centers on the chemoselective activation of the free carboxylic acid

(C1) while preserving the ester linkage (C5). The most robust pathway is the conversion to an

NHS-ester, followed by amidation.
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Figure 1: Strategic workflow for converting the precursor into a bioconjugate via NHS-ester

activation.

Experimental Protocols
Protocol A: Synthesis of the Activated NHS-Ester
Objective: Convert the free acid into a reactive N-hydroxysuccinimide (NHS) ester for storage

or immediate coupling. This method avoids the harsh conditions of acid chlorides (SOCl

), preventing transesterification of the sensitive phenylpropyl ester.

Reagents:

5-oxo-5-(3-phenylpropoxy)pentanoic acid (1.0 equiv)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

N-Hydroxysuccinimide (NHS) (1.2 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).

Base: Diisopropylethylamine (DIPEA) (optional, 1.0 equiv if starting material is acidic).

Step-by-Step Methodology:

Dissolution: Dissolve 250 mg (1.0 mmol) of 5-oxo-5-(3-phenylpropoxy)pentanoic acid in 5

mL of anhydrous DCM under a nitrogen atmosphere.

Activation: Add NHS (138 mg, 1.2 mmol) to the stirring solution.

Coupling Agent: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (230 mg, 1.2 mmol) in

one portion.

Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

Monitoring: Check via TLC (System: 5% MeOH in DCM). The product (NHS ester) will

appear as a new spot with a higher Rf than the starting acid.

Work-up:

Dilute with 20 mL DCM.

Wash sequentially with: 0.1 N HCl (2 x 10 mL), Saturated NaHCO

(2 x 10 mL), and Brine (1 x 10 mL).

Note: The acid wash removes unreacted EDC; the bicarbonate wash removes unreacted

NHS and starting acid.

Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo.

Result: The resulting semi-solid or oil is the activated NHS-ester, typically >90% pure and

ready for Protocol B.

Protocol B: Conjugation to Primary Amines (Drug/Protein)
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Objective: Covalent attachment of the lipophilic linker to a target molecule containing a primary

amine (R-NH

).

Reagents:

Activated NHS-Ester (from Protocol A) (1.1 equiv)

Target Amine (Drug/Peptide) (1.0 equiv)

Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

Preparation: Dissolve the Target Amine (1.0 mmol) in 2–3 mL of anhydrous DMF. Add TEA

(2.0 mmol) to ensure the amine is deprotonated.

Addition: Dissolve the NHS-Ester (1.1 mmol) in 1 mL DMF and add it dropwise to the amine

solution at RT.

Incubation: Stir the reaction for 12–16 hours at RT.

Tip: If the target amine is sterically hindered, heat to 40°C.

Quenching: Add 0.5 mL of 1M Tris-HCl (pH 8.0) or simple water to hydrolyze any remaining

NHS ester.

Purification:

Small Molecules: Dilute with Ethyl Acetate, wash with water/brine, and purify via Flash

Column Chromatography (Silica gel).

Peptides/Proteins: Purify via Dialysis or Size Exclusion Chromatography (SEC) to remove

the small molecule byproducts.
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Analytical Specifications & QC
To validate the synthesis, compare the spectral data against these expected parameters.

Table 1: Expected Analytical Data

Technique Parameter
Expected Signal /
Observation

1H-NMR (CDCl

)
Phenyl Ring

Multiplet at δ 7.15–7.35 ppm

(5H)

Ester Linkage

Triplet at δ 4.10 ppm (-COO-

CH

-)

Glutaric Backbone
Multiplets at δ 1.95, 2.40 ppm

(C2, C3, C4 protons)

Phenylpropyl Chain
Multiplet at δ 2.68 ppm (Ph-CH

-)

IR Spectroscopy Carbonyls

Two distinct bands: 1735 cm

(Ester) and 1710 cm

(Acid/Amide)

Mass Spectrometry ESI (+)

[M+H]

= 251.3; [M+Na]

= 273.3

HPLC Retention Time

Shift to higher retention time

after esterification (increased

lipophilicity).

Troubleshooting & Critical Considerations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ester Stability: The phenylpropyl ester bond is stable under acidic conditions (Protocol A

work-up) but liable to hydrolyze under strong basic conditions (pH > 10). Recommendation:

Keep pH < 9 during conjugation.

Cyclization Risk: Glutaric acid derivatives can cyclize to form glutarimides if heated

excessively with amines. Recommendation: Perform conjugations at RT; do not exceed

50°C.

Solubility: The phenylpropyl group adds significant hydrophobicity. If the final conjugate

precipitates in aqueous buffer, add 10–20% DMSO or Ethanol as a cosolvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-Oxo-5-(3-phenylpropoxy)pentanoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

2. 847480-87-9|5-Oxo-5-(3-phenylpropoxy)pentanoic acid|BLD Pharm [bldpharm.com]

3. scbt.com [scbt.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. Glutaric acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

http://orgsyn.org/demo.aspx?prep=cv4p0790
https://en.wikipedia.org/wiki/Glutaric_acid
http://www.orgsyn.org/
https://chem.libretexts.org/
https://pubmed.ncbi.nlm.nih.gov/23879712/
https://pubmed.ncbi.nlm.nih.gov/23879712/
https://www.benchchem.com/product/b3157213?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scbt.com/p/5-oxo-5-3-phenylpropoxy-pentanoic-acid
https://www.bldpharm.com/products/847480-87-9.html
https://www.scbt.com/es/p/5-oxo-5-3-phenylpropoxy-pentanoic-acid
http://orgsyn.org/demo.aspx?prep=cv4p0790
https://en.wikipedia.org/wiki/Glutaric_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Functionalization Strategies for 5-
Oxo-5-(3-phenylpropoxy)pentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3157213/docs#application-note-functionalization-
strategies-for-5-oxo-5-3-phenylpropoxy-pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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